molecular formula C34H28N4O4S2 B3825585 4-methyl-N-[4-[6-[(4-methylphenyl)sulfonylamino]-4-phenylquinazolin-2-yl]phenyl]benzenesulfonamide

4-methyl-N-[4-[6-[(4-methylphenyl)sulfonylamino]-4-phenylquinazolin-2-yl]phenyl]benzenesulfonamide

Cat. No.: B3825585
M. Wt: 620.7 g/mol
InChI Key: ZPYLESWQYXQBAM-UHFFFAOYSA-N
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Description

4-methyl-N-[4-[6-[(4-methylphenyl)sulfonylamino]-4-phenylquinazolin-2-yl]phenyl]benzenesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple aromatic rings and sulfonamide groups. It is primarily used in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-[6-[(4-methylphenyl)sulfonylamino]-4-phenylquinazolin-2-yl]phenyl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the sulfonamide groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-[6-[(4-methylphenyl)sulfonylamino]-4-phenylquinazolin-2-yl]phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-methyl-N-[4-[6-[(4-methylphenyl)sulfonylamino]-4-phenylquinazolin-2-yl]phenyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-[6-[(4-methylphenyl)sulfonylamino]-4-phenylquinazolin-2-yl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to alterations in cellular functions. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide
  • 4-methyl-N-[4-[6-[(4-methylphenyl)sulfonylamino]-4-phenylquinazolin-2-yl]phenyl]benzenesulfonamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-methyl-N-[4-[6-[(4-methylphenyl)sulfonylamino]-4-phenylquinazolin-2-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4O4S2/c1-23-8-17-29(18-9-23)43(39,40)37-27-14-12-26(13-15-27)34-35-32-21-16-28(38-44(41,42)30-19-10-24(2)11-20-30)22-31(32)33(36-34)25-6-4-3-5-7-25/h3-22,37-38H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYLESWQYXQBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)C)C(=N3)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N-[4-[6-[(4-methylphenyl)sulfonylamino]-4-phenylquinazolin-2-yl]phenyl]benzenesulfonamide
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4-methyl-N-[4-[6-[(4-methylphenyl)sulfonylamino]-4-phenylquinazolin-2-yl]phenyl]benzenesulfonamide
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4-methyl-N-[4-[6-[(4-methylphenyl)sulfonylamino]-4-phenylquinazolin-2-yl]phenyl]benzenesulfonamide
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4-methyl-N-[4-[6-[(4-methylphenyl)sulfonylamino]-4-phenylquinazolin-2-yl]phenyl]benzenesulfonamide
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4-methyl-N-[4-[6-[(4-methylphenyl)sulfonylamino]-4-phenylquinazolin-2-yl]phenyl]benzenesulfonamide
Reactant of Route 6
4-methyl-N-[4-[6-[(4-methylphenyl)sulfonylamino]-4-phenylquinazolin-2-yl]phenyl]benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.